molecular formula C29H22BF4N B1354623 1,2,4,6-Tetraphenylpyridinium tetrafluoroborate CAS No. 59834-94-5

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate

Cat. No.: B1354623
CAS No.: 59834-94-5
M. Wt: 471.3 g/mol
InChI Key: WJMVXJXAHPJPPF-UHFFFAOYSA-N
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Description

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate is an organic compound with the molecular formula C29H22BF4N. It is a salt composed of the 1,2,4,6-tetraphenylpyridinium cation and the tetrafluoroborate anion. This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate can be synthesized through a one-step, one-pot reaction. The synthesis involves the reaction of pyridine with benzaldehyde in the presence of a strong acid, such as tetrafluoroboric acid. The reaction conditions typically include a solvent like acetonitrile and a temperature range of 25-30°C. The product is then purified through recrystallization .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound in sufficient quantities for research purposes.

Chemical Reactions Analysis

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate is primarily based on its ability to undergo aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the compound’s luminescent properties when aggregated. The molecular targets and pathways involved in its mechanism of action are related to its interaction with light and its ability to emit fluorescence under specific conditions .

Comparison with Similar Compounds

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate can be compared with other similar compounds, such as:

  • 1,2,4,6-Tetraphenylpyridinium perchlorate
  • 1,2,4,6-Tetraphenylpyridinium hexafluorophosphate
  • 1,2,4,6-Tetraphenylpyridinium triflate

These compounds share similar structural features but differ in their anionic counterparts. The tetrafluoroborate anion in this compound provides unique solubility and stability properties, making it distinct from its analogs .

Properties

IUPAC Name

1,2,4,6-tetraphenylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N.BF4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVXJXAHPJPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506175
Record name 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59834-94-5
Record name 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6-TETRAPHENYLPYRIDINIUM TETRAFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL round-bottomed flask equipped with a condenser was charged with 2,4,6-triphenyl-pyrylium tetrafluoroborate (22.4 g, 0.056 mole), aniline (5.8 g, 0.060 mole) and ethanol (200 mL). The resulting solution was magnetically stirred and refluxed under a nitrogen atmosphere for 6 hours. The solution was cooled to room temperature, and the product 27 precipitated as greenish-yellow, crystalline solid. The product was collected by filtration and dried in a vacuum oven at 100° C. (23 g, 87% yield). Mp=253° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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